N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
- The compound and its analogs have been studied for their vibrational spectra and electronic properties. Investigations into their photochemical and thermochemical modeling revealed their capability to be used as photosensitizers in DSSCs, demonstrating good light harvesting efficiency (LHE) and adequate free energy of electron injection for application in photovoltaic cells. Their non-linear optical (NLO) activity was also investigated, providing insights into their potential in optoelectronic applications. Molecular docking studies suggested interactions with Cyclooxygenase 1 (COX1), indicating potential pharmacological relevance (Mary et al., 2020).
Antimicrobial Properties
- Synthesis and evaluation of related compounds with fluorine substitutions have shown antimicrobial properties. The studies evaluated their minimum inhibitory concentration (MIC) values against various bacterial and fungal strains, highlighting the impact of fluorine atoms on enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Anticancer Activity
- Novel fluoro-substituted compounds were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs. This suggests the compound's potential utility in developing new therapeutic agents for cancer treatment (Hammam et al., 2005).
Anticonvulsant Evaluation
- Indoline derivatives of functionalized compounds, including those with benzothiazole acetamide frameworks, have been designed, synthesized, and evaluated for anticonvulsant activities. This research provides a foundation for further exploration into their potential as anticonvulsant drugs, with specific compounds showing significant efficacy in standard tests (Nath et al., 2021).
Peripheral Benzodiazepine Receptor Imaging
- Compounds including fluorine substitutions have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their potential use in neurodegenerative disorder imaging through positron emission tomography (PET) (Fookes et al., 2008).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYFWIDWPMSGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.